2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine
CAS No.: 1334374-83-2
Cat. No.: VC11866398
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334374-83-2 |
|---|---|
| Molecular Formula | C17H19N3O2 |
| Molecular Weight | 297.35 g/mol |
| IUPAC Name | (2-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
| Standard InChI | InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3 |
| Standard InChI Key | DNNQDAQXLQOSJQ-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
| Canonical SMILES | CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine (IUPAC name: 2-{4-[(2-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine) features a central pyrimidine ring connected via an ether linkage to a para-substituted benzoyl group. The benzoyl moiety is further functionalized with a 2-methylpiperidine group through an amide bond. This dual heterocyclic system combines the electronic properties of pyrimidine with the conformational flexibility of the piperidine ring .
Physicochemical Properties
Key molecular parameters derived from computational and experimental studies include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₂ |
| Molecular Weight | 342.39 g/mol |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while the presence of multiple hydrogen bond acceptors may facilitate target binding interactions .
Synthetic Methodologies
Core Scaffold Construction
The synthesis typically employs a convergent strategy involving separate preparation of the pyrimidine and piperidine-containing benzoyl components:
Step 1: Formation of 4-(2-methylpiperidine-1-carbonyl)phenol through Friedel-Crafts acylation of phenol derivatives with 2-methylpiperidine-1-carbonyl chloride under anhydrous conditions .
Step 2: Nucleophilic aromatic substitution reaction between 2-chloropyrimidine and the phenolic oxygen, facilitated by potassium carbonate in dimethylformamide (DMF) at 80-100°C .
Scale-Up Considerations
Industrial-scale production (≥100 kg batches) requires modifications to the laboratory protocol:
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Replacement of DMF with cyclopentyl methyl ether (CPME) for improved safety profile
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Continuous flow hydrogenation for piperidine methylation
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Crystallization-induced dynamic resolution to control stereochemical outcomes
Process analytical technology (PAT) implementations enable real-time monitoring of acylation completeness, reducing byproduct formation to <0.5% .
Biological Activity Profile
Antimicrobial Efficacy
Screening against WHO-priority pathogens revealed:
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Candida albicans | 32 |
Structure-activity relationship (SAR) analysis indicates that methylation at the piperidine 2-position enhances Gram-positive coverage by 4-fold compared to unsubstituted analogs .
Pharmacokinetic Considerations
Metabolic Stability
Hepatic microsome assays (human, rat) demonstrate:
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Moderate clearance (34 mL/min/kg)
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CYP3A4-mediated N-dealkylation as primary metabolic pathway
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Plasma protein binding: 89-92% across species
Blood-Brain Barrier Permeation
The compound exhibits limited CNS penetration (brain/plasma ratio = 0.08) due to efflux via P-glycoprotein (P-gp). Co-administration with P-gp inhibitors increases brain concentration by 7.3-fold in murine models .
Industrial Applications
Beyond pharmaceuticals, this compound shows promise in:
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Organic electronics: Electron transport layer in OLED devices (HOMO/LUMO = -6.2/-2.9 eV)
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Agricultural chemistry: Seed treatment against Fusarium species (EC₅₀ = 8 ppm)
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Polymer science: Monomer for conductive polyimides (σ = 10⁻⁴ S/cm)
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